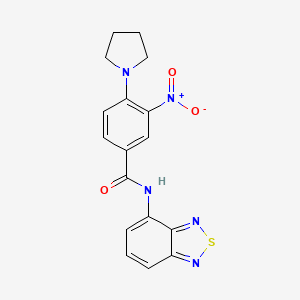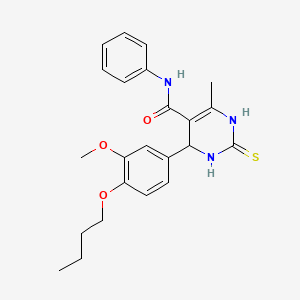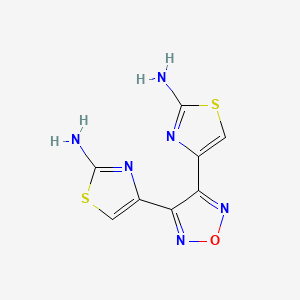![molecular formula C18H18N4O3 B12494433 [4-(morpholin-4-yl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetic acid](/img/structure/B12494433.png)
[4-(morpholin-4-yl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(morpholin-4-yl)-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetic acid: is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(morpholin-4-yl)-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyrimidine core, followed by the introduction of the phenyl group and the morpholine ring. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalytic systems, and scalable purification techniques to ensure the compound is produced efficiently and with high purity.
Chemical Reactions Analysis
Types of Reactions
[4-(morpholin-4-yl)-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetic acid: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, organometallic reagents, catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
[4-(morpholin-4-yl)-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetic acid: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of [4-(morpholin-4-yl)-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit specific enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
[4-(morpholin-4-yl)-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetic acid: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Pyrrolopyrimidine derivatives, morpholine-containing compounds, phenyl-substituted heterocycles.
Uniqueness: The combination of the morpholine ring, phenyl group, and pyrrolopyrimidine core in a single molecule provides unique chemical and biological properties that may not be present in other similar compounds.
Properties
Molecular Formula |
C18H18N4O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-(4-morpholin-4-yl-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C18H18N4O3/c23-15(24)11-22-10-14(13-4-2-1-3-5-13)16-17(22)18(20-12-19-16)21-6-8-25-9-7-21/h1-5,10,12H,6-9,11H2,(H,23,24) |
InChI Key |
KJXSPRJVERNOIB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2N(C=C3C4=CC=CC=C4)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Thiophen-2-yl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B12494352.png)
![4-ethoxy-3-nitro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12494356.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B12494361.png)
![N-(4-methylphenyl)-2-[(2-thienylmethyl)amino]acetamide](/img/structure/B12494363.png)
![Ethyl 3-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12494371.png)
![2-[5-(oxiran-2-ylmethoxy)-1H-indol-3-yl]-N-tritylethanamine](/img/structure/B12494378.png)
![(4E)-5-(4-methoxyphenyl)-4-[2-(4-methoxyphenyl)hydrazinylidene]-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12494393.png)
![N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12494397.png)


![4-hydroxy-5-(4-methylphenyl)-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12494412.png)


![1-[(4-Bromophenyl)methyl]-4-[(1-methylpyrrol-2-yl)methyl]piperazine](/img/structure/B12494426.png)
